

YM-201636 solubility in DMSO and other solvents.

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Compound of Interest

Compound Name: YM-202074

Cat. No.: B1250409

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YM-201636 Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of YM-201636. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful preparation and use of YM-201636 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving YM-201636?

A1: The recommended solvent for creating a stock solution of YM-201636 is dimethyl sulfoxide (DMSO).^{[1][2][3]} It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.^[1]

Q2: I am having trouble dissolving YM-201636 in DMSO. What can I do?

A2: If you encounter solubility issues, you can try warming the solution at 37°C for 10 minutes or using an ultrasonic bath for a short period.^[2] These methods can help in achieving a higher concentration. Ensure you are using a sufficient volume of DMSO for the amount of compound.

Q3: Can I dissolve YM-201636 in aqueous buffers like PBS?

A3: YM-201636 is insoluble in water.^[1] Direct dissolution in aqueous buffers is not recommended. For cell-based assays, it is common practice to first dissolve the compound in

DMSO to create a concentrated stock solution, which can then be diluted to the final working concentration in your cell culture medium. The final DMSO concentration in the medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. A 1:2 mixture of DMSO:PBS (pH 7.2) has a reported solubility of 0.30 mg/mL.[3]

Q4: How should I store the YM-201636 stock solution?

A4: Stock solutions of YM-201636 in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store the aliquots at -80°C for up to one year.[1] For shorter periods, storage at -20°C for up to one month is acceptable.[1] However, it is always best to use freshly prepared solutions for optimal results.[1][2] The solid powder form of YM-201636 is stable for at least four years when stored at -20°C.[3]

Solubility Data

The solubility of YM-201636 in various solvents is summarized in the table below. Please note that solubility can vary between different batches of the compound.

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Reference
DMSO	10 - 35 mg/mL	21.39 - 74.86 mM	[1][3]
DMF	10 mg/mL	21.39 mM	[3]
DMSO:PBS (pH 7.2) (1:2)	0.30 mg/mL	0.64 mM	[3]
Water	Insoluble	Insoluble	[1]
Ethanol	Insoluble	Insoluble	[1][2]

Molecular Weight of YM-201636: 467.48 g/mol

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

- **Weighing the Compound:** Accurately weigh out the desired amount of YM-201636 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.67 mg of YM-201636.
- **Adding Solvent:** Add the calculated volume of anhydrous DMSO to the tube. For 4.67 mg of the compound, add 1 mL of DMSO.
- **Dissolving the Compound:** Vortex the solution for a few minutes to aid dissolution. If the compound does not fully dissolve, you can warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath for a short period.[\[2\]](#) Visually inspect the solution to ensure it is clear and free of precipitates.
- **Storage:** Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year).[\[1\]](#)

Protocol 2: Preparation of a Working Solution for In Vivo Studies

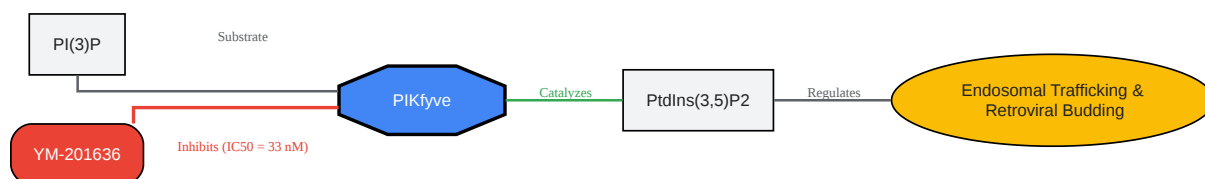
This protocol provides an example of preparing a dosing solution for oral administration.

- **Initial Dissolution:** Prepare a concentrated stock solution of YM-201636 in DMSO (e.g., 12 mg/mL) as described in Protocol 1.[\[1\]](#)
- **Vehicle Preparation:** In a separate sterile tube, prepare the vehicle solution. The final formulation will be a mixture of DMSO, PEG300, Tween 80, and ddH₂O.
- **Mixing:** To prepare 1 mL of the final dosing solution, add 50 µL of the 12 mg/mL YM-201636 DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.[\[1\]](#)
- **Adding Surfactant:** To the mixture from the previous step, add 50 µL of Tween 80 and mix until the solution is clear.[\[1\]](#)
- **Final Dilution:** Add 500 µL of sterile ddH₂O to bring the total volume to 1 mL. Mix thoroughly.[\[1\]](#)

- Administration: This mixed solution should be used immediately for optimal results.[1]

Visual Guides

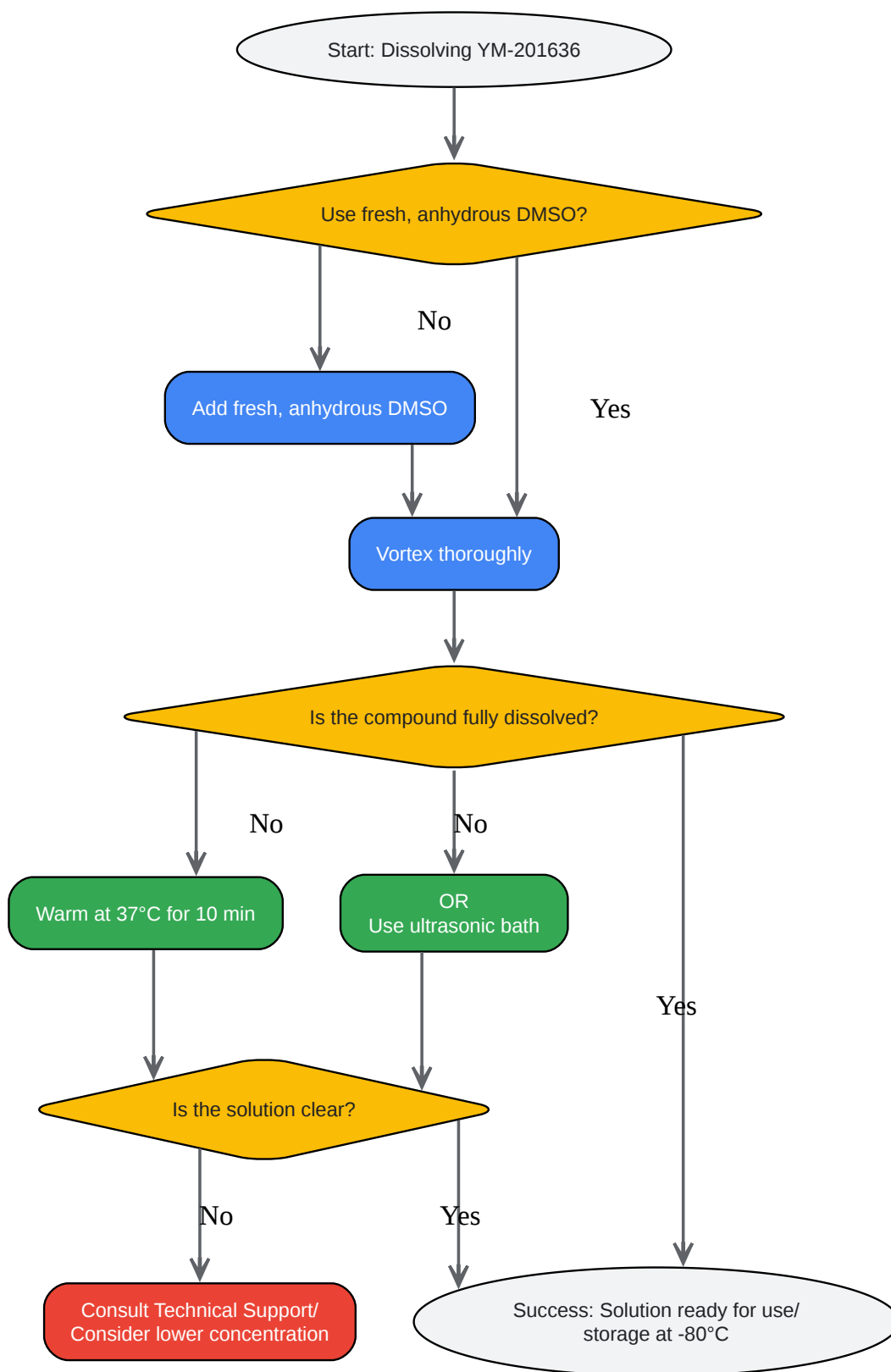
YM-201636 Signaling Pathway Inhibition



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Caption: Inhibition of the PIKfyve signaling pathway by YM-201636.

Troubleshooting YM-201636 Solubility Issues



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Caption: A workflow for troubleshooting YM-201636 solubility problems.

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